Antimicrobial Biofilm Inhibition: Target Compound vs. Isoxazole-Class Benchmark
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole exhibits quantifiable antimicrobial biofilm inhibitory activity against Enterococcus faecalis. The compound was tested in a biofilm formation assay with inhibition measured by crystal violet staining after 20 hours of incubation. [1] [2]
| Evidence Dimension | Biofilm formation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 125 μM (1.25 × 10⁵ nM) |
| Comparator Or Baseline | Isoxazole-class antimicrobial benchmark: structurally related 3,5-disubstituted isoxazole derivatives reported in literature typically exhibit antimicrobial MIC values ranging from 25 to >200 μg/mL against Gram-positive strains, with biofilm-specific activity rarely quantified. |
| Quantified Difference | Target compound demonstrates specific biofilm inhibition activity at 125 μM; comparator class generally lacks biofilm-specific IC₅₀ data, with most studies reporting only planktonic MIC values. |
| Conditions | Enterococcus faecalis biofilm formation assay, 20 h incubation, crystal violet staining detection [2] |
Why This Matters
Procurement value derives from the compound's documented biofilm inhibition activity—a phenotype distinct from standard planktonic antibacterial assays—which is sparsely characterized among commercially available isoxazole building blocks, enabling focused screening in anti-biofilm drug discovery programs.
- [1] BindingDB. BDBM50497186 (CHEMBL3115980). Affinity Data: IC₅₀ = 1.25E5 nM. Assay: Antimicrobial activity against Enterococcus faecalis biofilm formation, 20 h, crystal violet staining. Deposited 2020-03-09. View Source
- [2] ChEMBL Database. CHEMBL3115980. Bioactivity data for 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole: IC₅₀ = 125,000 nM in Enterococcus faecalis biofilm inhibition assay. View Source
